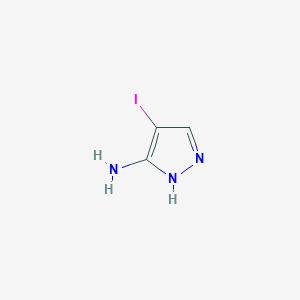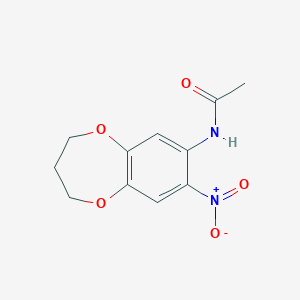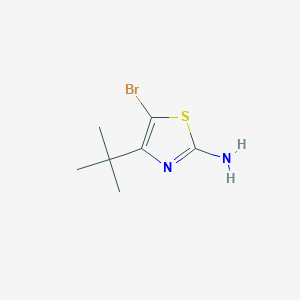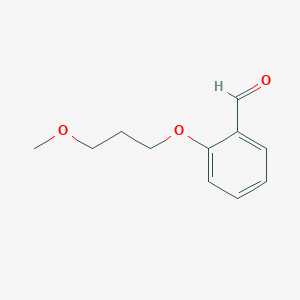
2-(3-Methoxypropoxy)benzaldehyde
Übersicht
Beschreibung
“2-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in various chemical reactions and has a storage temperature requirement of being refrigerated .
Molecular Structure Analysis
The InChI code for “2-(3-Methoxypropoxy)benzaldehyde” is 1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(3-Methoxypropoxy)benzaldehyde” is a colorless liquid with a strong, sweet, and slightly floral smell. It has a boiling point of 106°C.Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis in Asymmetric Synthesis
Research by Kühl et al. (2007) developed a process for enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase. This process is significant for the synthesis of enantiomerically pure compounds, demonstrating the utility of enzymes in organic synthesis for creating complex molecules with high enantioselectivity Kühl et al., 2007.
Crystallography and Molecular Interactions
The crystal structure of 2-methoxy-benzaldehyde was studied by Ribeiro-Claro et al. (2002), revealing insights into intra- and intermolecular interactions, such as C–H···O hydrogen bonding. This type of analysis is crucial for understanding the physical properties of materials and the mechanisms of molecular recognition Ribeiro-Claro et al., 2002.
Spectroscopic Studies and Structural Analysis
Özay et al. (2013) synthesized and characterized a compound through various spectroscopic techniques and X-ray analysis. The structural elucidation of such compounds helps in the understanding of their chemical behavior and potential applications Özay et al., 2013.
Synthesis and Applications in Green Chemistry
Verdía et al. (2017) reported an undergraduate project focused on the synthesis of 3-(methoxycarbonyl)coumarin using an ionic liquid as a recyclable catalyst. This work highlights the application of green chemistry principles in synthesis, emphasizing the importance of environmentally benign solvents and catalysts Verdía et al., 2017.
Second Harmonic Generation (SHG) Applications
Singh et al. (2001) explored the growth of vanillin crystals for SHG applications in the ultra-violet and near-infrared wavelength regions. The study of organic materials for nonlinear optical applications is a vital area of research for developing new optical devices Singh et al., 2001.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJHBPLCUDFAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


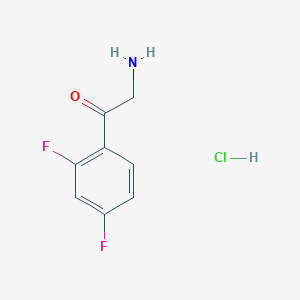
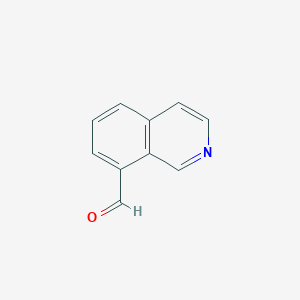
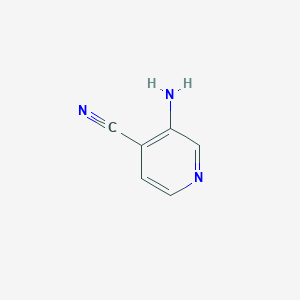

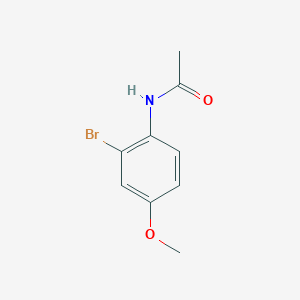
![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)
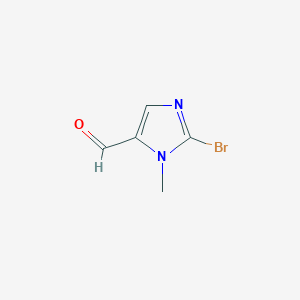

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

